molecular formula C19H21NO2 B6169686 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide CAS No. 2416231-55-3

4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide

Cat. No. B6169686
CAS RN: 2416231-55-3
M. Wt: 295.4
InChI Key:
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Description

4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide (4-MNA) is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a derivative of naphthalene and is composed of a methyl group and a carboxamide group. 4-MNA has been studied for its potential use in drug development, biochemistry, and physiology.

Scientific Research Applications

4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide has been studied for its potential application in drug development. It has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new drugs. Additionally, 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide has been studied for its potential use in biochemistry and physiology. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Mechanism of Action

The mechanism of action of 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide is not yet fully understood. However, it is believed that 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide binds to the active site of the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the body. Additionally, 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide in laboratory experiments include its ability to bind to the active site of the enzyme acetylcholinesterase, its antibacterial and antifungal properties, and its potential for use in drug development. However, there are some limitations to using 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide in laboratory experiments. These include its potential toxicity, its limited availability, and the fact that its mechanism of action is not yet fully understood.

Future Directions

There are a variety of potential future directions for the study of 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide. These include further research into its mechanism of action, its potential toxicity, and its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses in medicine. Finally, further research into its synthesis method and availability could lead to improved production and availability of the compound.

Synthesis Methods

4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide can be synthesized by a three-step process. First, naphthalene is reacted with formaldehyde and acetic anhydride to form naphthoic anhydride. Second, the naphthoic anhydride is reacted with hydrazine to form 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide. Finally, the compound is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide' involves the reaction of 4-methyl-2-oxabicyclo[2.2.2]octan-1-amine with naphthalene-2-carboxylic acid chloride in the presence of a base to form the intermediate product, which is then treated with acetic anhydride to obtain the final product.", "Starting Materials": [ "4-methyl-2-oxabicyclo[2.2.2]octan-1-amine", "naphthalene-2-carboxylic acid chloride", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 4-methyl-2-oxabicyclo[2.2.2]octan-1-amine is reacted with naphthalene-2-carboxylic acid chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate product, 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octan-1-carboxylic acid chloride.", "Step 2: The intermediate product is then treated with acetic anhydride in the presence of a base, such as pyridine or triethylamine, to obtain the final product, 4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

2416231-55-3

Product Name

4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide

Molecular Formula

C19H21NO2

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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